A Technical Guide to the Chemical Properties and Applications of 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one
A Technical Guide to the Chemical Properties and Applications of 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one
Abstract: This document provides an in-depth technical examination of 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one, a fluorinated heterocyclic compound of significant interest in modern chemical research. We will explore its core physicochemical properties, spectroscopic signatures, synthetic pathways, and characteristic reactivity. Furthermore, this guide will contextualize its utility as a versatile building block in the development of novel pharmaceuticals and agrochemicals, grounded in the unique electronic contributions of its trifluoromethyl and methoxy substituents. Detailed protocols and safety considerations are provided for laboratory professionals.
Introduction: A Scaffold of Strategic Importance
2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one is a substituted pyrimidine that serves as a valuable scaffold in synthetic chemistry. The pyrimidine core is a foundational element in numerous biologically active molecules, including several pharmaceuticals.[1] The strategic incorporation of a trifluoromethyl (-CF₃) group at the 6-position profoundly influences the molecule's properties. The -CF₃ group is a strong electron-withdrawing moiety and a lipophilic hydrogen bond acceptor, which can enhance metabolic stability, binding affinity, and cell permeability of parent molecules.[2] This makes it a highly sought-after feature in drug design.
The 2-methoxy group and the 4-oxo functionality provide critical handles for synthetic modification, allowing for the systematic construction of diverse chemical libraries for structure-activity relationship (SAR) studies. This guide aims to provide researchers and drug development professionals with a comprehensive understanding of this compound's chemical behavior and potential.
Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical and spectroscopic properties is fundamental for its application in research and development.
Core Chemical Properties
The key physicochemical data for 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one and its close structural analogs are summarized below. These parameters are crucial for predicting its behavior in various solvent systems and biological environments.
| Property | Value | Source |
| IUPAC Name | 2-methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one | - |
| Synonyms | 2-Methoxy-6-(trifluoromethyl)-4-pyrimidinol | - |
| CAS Number | 30935-57-2 | - |
| Molecular Formula | C₆H₅F₃N₂O₂ | - |
| Molecular Weight | 194.11 g/mol | Analog Data[3] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | 154-156 °C | - |
| XLogP3-AA | 0.4 (Predicted) | Analog Data[4] |
| Hydrogen Bond Donor Count | 1 | Analog Data[4] |
| Hydrogen Bond Acceptor Count | 6 | Analog Data[4] |
Spectroscopic Signature
Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on its structure, the following spectral characteristics are anticipated:
-
¹H NMR: The spectrum is expected to be relatively simple. Key signals would include a singlet for the methoxy (-OCH₃) protons around δ 3.9-4.1 ppm, a singlet for the pyrimidine C5-H proton, and a broad singlet for the N3-H proton which may shift depending on solvent and concentration.[5]
-
¹³C NMR: Characteristic signals would include the methoxy carbon, the trifluoromethyl carbon (a quartet due to C-F coupling), and the carbonyl carbon (C4). The pyrimidine ring carbons will appear in the aromatic region, with their chemical shifts influenced by the substituents.
-
¹⁹F NMR: A sharp singlet is expected for the -CF₃ group, as there are no neighboring fluorine or hydrogen atoms to induce splitting.
-
Infrared (IR) Spectroscopy: Key absorption bands would be observed for the N-H stretch, C-H stretches, a prominent C=O stretch (around 1680-1700 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring, and strong C-F stretching bands.[6][7]
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be readily identifiable. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[8]
Synthesis and Reactivity
The synthetic accessibility and predictable reactivity of 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one are central to its utility as a chemical intermediate.
Recommended Synthesis Protocol
The most direct and common approach to constructing this pyrimidine ring system is through a cyclocondensation reaction. The following protocol outlines a reliable method.
Causality: This procedure leverages the classical pyrimidine synthesis, reacting a β-ketoester with a urea derivative. Ethyl 4,4,4-trifluoroacetoacetate provides the C4-C5-C6 fragment with the required trifluoromethyl group. O-Methylisourea is chosen as the N-C-N fragment source because it directly installs the desired 2-methoxy group in a single step, offering high atom economy. Sodium ethoxide acts as a base to deprotonate the isourea and facilitate the condensation and subsequent cyclization.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.
-
Reagent Addition: To the cooled sodium ethoxide solution, add O-methylisourea hydrochloride. Stir for 15-20 minutes to allow for the formation of the free base.
-
Condensation: Add ethyl 4,4,4-trifluoroacetoacetate dropwise to the mixture at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the mixture with an acid (e.g., acetic acid or dilute HCl) until it reaches pH 6-7. This will precipitate the product.
-
Isolation: Collect the resulting solid by vacuum filtration, wash with cold water and then a small amount of cold ethanol to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.
Core Reactivity Principles
The reactivity of the molecule is dictated by the interplay of its functional groups:
-
Keto-Enol Tautomerism: The 4-oxo group exists in equilibrium with its enol form, 4-hydroxy-2-methoxy-6-(trifluoromethyl)pyrimidine. This allows for reactivity at the oxygen atom (O-alkylation, O-acylation).
-
N-H Acidity: The proton on the N3 nitrogen is acidic and can be removed by a base, allowing for N-alkylation or N-acylation reactions.
-
Conversion to 4-Chloropyrimidine: The most synthetically valuable transformation is the conversion of the 4-oxo group to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 4-chloro-2-methoxy-6-(trifluoromethyl)pyrimidine is a highly reactive intermediate. The chlorine atom at the 4-position is an excellent leaving group, readily displaced by a wide range of nucleophiles (amines, thiols, alkoxides), enabling extensive diversification of the scaffold.[9][10] This reactivity is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens and the -CF₃ group.[1][11]
Diagram of Synthetic Utility
The following diagram illustrates the central role of 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one as a precursor to a variety of functionalized pyrimidines.
Caption: Synthetic pathways from the core scaffold.
Applications in Drug Discovery and Agrochemicals
Pyrimidine derivatives are ubiquitous in medicinal chemistry and agrochemical science.[12][13] The specific combination of substituents on 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one makes it an exceptionally valuable starting material.
-
Medicinal Chemistry: The trifluoromethyl-pyrimidine core is a known pharmacophore in various therapeutic areas. Similar structures have been investigated as kinase inhibitors, anticancer agents, and modulators of other enzyme systems.[6][14][15] The ability to easily convert the 4-oxo group into a 4-amino or 4-alkoxy group allows for the exploration of critical hydrogen bonding interactions within protein active sites. For example, many kinase inhibitors utilize an amino-pyrimidine scaffold to hinge into the ATP-binding site.
-
Agrochemicals: Trifluoromethyl-substituted heterocycles are prevalent in modern herbicides, fungicides, and insecticides.[2] The -CF₃ group often confers increased efficacy and favorable environmental persistence profiles. This scaffold can be used to generate novel candidates for crop protection agents.
Safety and Handling Protocol
As a laboratory chemical, 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one and its derivatives require careful handling. While a specific safety data sheet (SDS) for this exact compound may not be universally available, the following precautions are based on data for structurally related fluorinated pyrimidines and are considered best practice.[16][17]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[18]
-
Ventilation: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[19]
-
Skin and Eye Contact: The compound is expected to be an irritant to the skin and eyes.[17] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[16]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste. Do not empty into drains.[19]
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